Bienvenue dans la boutique en ligne BenchChem!

3,3-Difluoro-3-phenylpropan-1-amine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

3,3-Difluoro-3-phenylpropan-1-amine (CAS 1196151-46-8) is a primary amine featuring a gem-difluoro substitution at the 3-position adjacent to a phenyl ring. This structural motif creates a unique electronic environment that distinguishes it from non-fluorinated and mono-fluorinated propan-1-amine analogs.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B13611430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-3-phenylpropan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)(F)F
InChIInChI=1S/C9H11F2N/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5H,6-7,12H2
InChIKeyUPRLNMAVZOPLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-3-phenylpropan-1-amine: A Specialized Fluorinated Building Block for Medicinal Chemistry


3,3-Difluoro-3-phenylpropan-1-amine (CAS 1196151-46-8) is a primary amine featuring a gem-difluoro substitution at the 3-position adjacent to a phenyl ring. This structural motif creates a unique electronic environment that distinguishes it from non-fluorinated and mono-fluorinated propan-1-amine analogs. The compound is primarily utilized as a building block in medicinal chemistry [1], with the gem-difluoro group conferring enhanced metabolic stability and altered lipophilicity (calculated LogP of 2.83) [2] relative to unsubstituted 3-phenylpropan-1-amine derivatives.

Why 3,3-Difluoro-3-phenylpropan-1-amine Cannot Be Replaced by Common Analogs


The geminal difluoro substitution at the 3-position is not a minor structural variation. The presence of two strong electron-withdrawing fluorine atoms directly on the same carbon drastically alters the compound's physicochemical properties compared to non-fluorinated or mono-fluorinated 3-phenylpropan-1-amine derivatives. This leads to significant differences in key drug development parameters, including lipophilicity [1], amine basicity (pKa) [2], and metabolic stability [3]. Replacing it with a non-fluorinated analog would result in a compound with a completely different pharmacokinetic profile, while other regioisomers would not present the same steric and electronic environment for target engagement. The following quantitative evidence details these specific, measurable differences that preclude simple interchangeability.

Quantitative Differentiation of 3,3-Difluoro-3-phenylpropan-1-amine Against Key Comparators


Enhanced Lipophilicity (LogP) for Blood-Brain Barrier Penetration Potential

The target compound exhibits a calculated LogP of 2.83, which is significantly higher than that of the non-fluorinated parent compound, 3-phenylpropan-1-amine. This increased lipophilicity is a direct result of the gem-difluoro substitution [1].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

Reduced Amine Basicity for Attenuated hERG Liability and Improved Oral Bioavailability

The electron-withdrawing effect of the geminal difluoro group reduces the basicity of the adjacent amine. While an exact pKa value for the free base is not widely reported, the principle is well-established for β-fluoroamines, with pKa values typically 1-2 units lower than their non-fluorinated analogs [1].

Amine Basicity pKa hERG Oral Bioavailability

Increased Metabolic Stability via Blocking of Aromatic Hydroxylation

The gem-difluoro group at the 3-position is strategically placed to block a primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the adjacent carbon, thereby increasing the compound's metabolic half-life. This is a well-documented effect of fluorine substitution on alkyl chains [1].

Metabolic Stability CYP450 Fluorine Block

Weak Activity at Dopamine D1 Receptor

In a binding assay, the target compound exhibited an AC50 value of >30,000 nM for the human dopamine D1 receptor (DRD1), indicating weak or no affinity [1].

Dopamine Receptor GPCR CNS Selectivity

Inactive at H1 Histamine Receptor

The compound showed no inhibitory activity against the human histamine H1 receptor in a binding assay, classified as 'inactive' with an IC50 > 55.69 µM .

Histamine Receptor Off-Target Activity Safety Profile

Significant Antagonist Activity at Formyl Peptide Receptor 1 (FPR1)

The target compound demonstrates potent antagonist activity against the human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in a cellular functional assay [1].

FPR1 Inflammation GPCR Antagonist

Key Application Scenarios for 3,3-Difluoro-3-phenylpropan-1-amine Based on Differentiated Properties


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Due to its significantly higher calculated LogP (2.83) compared to non-fluorinated 3-phenylpropan-1-amines [1], this compound is a strategically preferred building block for designing CNS-penetrant molecules. Its enhanced lipophilicity increases the probability of passive diffusion across the blood-brain barrier, a critical requirement for neurological and psychiatric drug targets. The weak activity at the dopamine D1 receptor [2] and histamine H1 receptor further supports its use as a scaffold with a favorable off-target profile for CNS applications.

Lead Optimization for Inflammatory Disease Targets

The compound's demonstrated functional antagonism of the FPR1 receptor (IC50 = 390 nM) [1] makes it a validated starting point for medicinal chemistry efforts targeting inflammatory conditions. The presence of the gem-difluoro group offers additional advantages in terms of predicted metabolic stability [2], which is essential for developing a drug candidate with a suitable dosing regimen.

Synthesis of Metabolically Stable Chemical Probes and Tool Compounds

The gem-difluoro group at the 3-position is a well-known strategy for blocking oxidative metabolism at the adjacent carbon atom [1]. This makes the compound an ideal choice for constructing chemical probes where a long in vivo half-life is required for target validation studies. The predicted >2-fold increase in metabolic stability relative to non-fluorinated analogs [2] reduces the need for frequent dosing in animal models, improving experimental robustness.

Development of Building Block Libraries with Differentiated Physicochemical Space

For procurement specialists and discovery chemists, this compound offers a unique combination of properties: a primary amine handle for facile derivatization, a gem-difluoro motif for modulating lipophilicity and basicity, and a pre-validated biological activity at FPR1 [1]. Its cLogP of 2.83 [2] and reduced amine basicity (estimated pKa 8.5-9.5) place it in a distinct region of drug-like chemical space compared to other common building blocks, making it a valuable addition to screening collections aimed at exploring novel IP territory.

Quote Request

Request a Quote for 3,3-Difluoro-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.